- Sodium Bromide-Catalyzed Oxidation of Secondary Benzylic Alcohols Using Aqueous Hydrogen Peroxide as Terminal Oxidant, Synlett, 2016, 27(5), 789-793

Cas no 936-59-4 (3-Chloropropiophenone)

3-Chloropropiophenone is a versatile intermediate offering efficient reactivity in electrophilic aromatic substitution reactions and useful as an alkylating agent. Its properties facilitate ease of purification and handling, making it a valuable compound for laboratory synthesis and research applications requiring high specificity and minimal side-reactions.

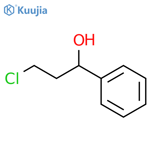

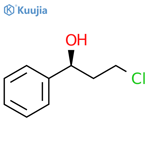

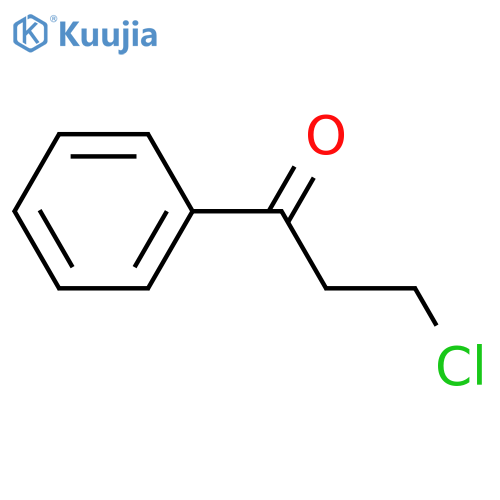

3-Chloropropiophenone structure

商品名:3-Chloropropiophenone

3-Chloropropiophenone 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-1-phenylpropan-1-one

- 3-CHLORO-1-OXO-1-PHENYLPROPANE

- 3-CHLORO-1-PHENYL-1-PROPANONE

- B-CHLOROPROPIOPHENONE

- BETA-CHLOROPROPIOPHENONE

- 2-Chloroethyl phenyl ketone

- 3-chloro-1-phenyl-1-propanon

- 3-Chloropropanophenone

- beta-Chloroethyl phenyl ketone

- omega-Chloropropiophenone

- Propiophenone, 3-chloro-

- -Chloro-Phenyl-1-Propanone

- á-chloropropiophenone

- SS-CHLORO -PHENYL-1-PROPANONE

- 3-Chloropropiophenone

- 2-Chloro-1-benzoylethane

- 3-chloro-1-phenyl-propan-1-one

- PhCOCH2CH2Cl

- Propiophenone,3-chloro

- 3-Chloro-1-phenyl-1-propanone (ACI)

- Propiophenone, 3-chloro- (7CI, 8CI)

- 1-Phenyl-3-chloro-1-propanone

- NSC 227202

- NSC 37238

- β-Chloroethyl phenyl ketone

- β-Chloropropanophenone

- β-Chloropropiophenone

- ω-Chloropropiophenone

- CS-0030740

- EINECS 213-317-6

- MFCD00000990

- DB-057418

- InChI=1/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- 3-Chloropropiophenone, 98%

- AKOS000321268

- HY-107857

- 3-chloro-propiophenone

- WBZ9Q23H2T

- NSC-227202

- ß-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone

- .omega.-Chloropropiophenone

- 3- chloropropiophenone

- UNII-WBZ9Q23H2T

- 936-59-4

- NSC37238

- F0001-2252

- 1-propanone,3-chloropropiophenone

- 3-Chloropropiophenone, technical grade

- PD055585

- SY004650

- DTXSID5061324

- STR00737

- STL490264

- 1-Propanone, 3-chloro-1-phenyl-

- W-100235

- .beta.-Chloropropiophenone

- .beta.-Chloroethyl phenyl ketone

- EN300-66662

- NSC227202

- NSC-37238

- KTJRGPZVSKWRTJ-UHFFFAOYSA-

- AC-258

- 2-benzoylethyl chloride

- Z1065610596

- NS00039580

- ss-chloropropiophenone

- SCHEMBL116339

- beta-chloroethyl-phenyl ketone

-

- MDL: MFCD00000990

- インチ: 1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2

- InChIKey: KTJRGPZVSKWRTJ-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCl)C1C=CC=CC=1

- BRN: 2043580

計算された属性

- せいみつぶんしりょう: 168.03400

- どういたいしつりょう: 168.034

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 17.1A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.1115 (rough estimate)

- ゆうかいてん: 46.0 to 50.0 deg-C

- ふってん: 147°C/14mmHg(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: 1.5350 (estimate)

- すいようせい: 不溶性

- あんていせい: Stable. Incompatible with strong bases, strong oxidizing agents.

- PSA: 17.07000

- LogP: 2.49820

- ようかいせい: 水溶性不溶性

3-Chloropropiophenone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

3-Chloropropiophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3-Chloropropiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-2252-10g |

3-Chloropropiophenone |

936-59-4 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Ambeed | A121574-5g |

3-Chloropropiophenone |

936-59-4 | 98% | 5g |

$5.0 | 2025-02-27 | |

| Enamine | EN300-66662-0.1g |

3-chloro-1-phenylpropan-1-one |

936-59-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Apollo Scientific | OR2891-500g |

3-Chloropropiophenone |

936-59-4 | 98% | 500g |

£112.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154064-10g |

3-Chloropropiophenone |

936-59-4 | >96.0%(GC) | 10g |

¥49.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-251998-10 g |

3-Chloropropiophenone, |

936-59-4 | 10g |

¥346.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C829731-5g |

3-Chloropropiophenone |

936-59-4 | 98% | 5g |

¥32.00 | 2022-09-02 | |

| Fluorochem | 092658-25g |

3-Chloropropiophenone |

936-59-4 | 96% | 25g |

£18.00 | 2022-03-01 | |

| Life Chemicals | F0001-2252-2.5g |

3-Chloropropiophenone |

936-59-4 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Chemenu | CM255879-500g |

3-Chloro-1-phenylpropan-1-one |

936-59-4 | 95+% | 500g |

$153 | 2021-06-16 |

3-Chloropropiophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bromide Solvents: Acetic acid , Water ; 2 h, 60 °C

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 35 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt

リファレンス

- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ; 24 h, 1 atm, rt → 80 °C

リファレンス

- Iron-Catalyzed Wacker-Type Oxidation, Synlett, 2018, 29(4), 383-387

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C

リファレンス

- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 1 h, 1 atm, rt

リファレンス

- A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcohol, ChemRxiv, 2020, 1, 1-19

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Oxygen Solvents: Acetone ; rt

リファレンス

- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2, Molecules, 2023, 28(7),

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt

リファレンス

- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Phosphorus trichloride ; < 50 °C; 50 °C → 60 °C; 1 h, 60 °C; 60 °C → rt

1.2 Reagents: Aluminum chloride ; 10 min, rt

1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C

1.4 Reagents: Water ; cooled

1.2 Reagents: Aluminum chloride ; 10 min, rt

1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C

1.4 Reagents: Water ; cooled

リファレンス

- Synthesis of 3-methyl amino-1-phenylpropyl alcohol, Huagong Shengchan Yu Jishu, 2009, 16(3), 27-29

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium persulfate Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile , Water ; 1 h, 80 °C

リファレンス

- V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls, ChemCatChem, 2021, 13(16), 3594-3600

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 2 h, 1 atm, rt

リファレンス

- Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligand, Nature Communications, 2022, 13(1),

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: 1,2-Dichloroethane , 2,6-Lutidine , Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ; 16 h, 25 °C

リファレンス

- Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transfer, Green Chemistry, 2023, 25(2), 560-565

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Glucose Solvents: Dimethyl sulfoxide , Water ; 8 h, pH 5.5, 30 °C

リファレンス

- Asymmetric synthesis of (S)-3-chloro-1-phenylpropanol with immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic system, Xiandai Shipin Keji, 2015, 31(9), 124-131

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Triethoxysilane , Oxygen Catalysts: Iron(II) acetylacetonate Solvents: tert-Butanol ; 24 h, rt

1.2 Reagents: Ammonia ; 1 h, rt

1.2 Reagents: Ammonia ; 1 h, rt

リファレンス

- Wacker-Type Oxidation Using an Iron Catalyst and Ambient Air: Application to Late-Stage Oxidation of Complex Molecules, Angewandte Chemie, 2017, 56(41), 12712-12717

ごうせいかいろ 18

ごうせいかいろ 19

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

リファレンス

- Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetine, Journal of Molecular Catalysis B: Enzymatic, 2009, 58(1-4), 132-137

ごうせいかいろ 20

3-Chloropropiophenone Raw materials

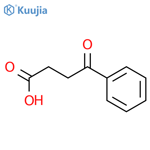

- 3-Benzoylpropionic acid

- Cinnamyl chloride

- rac 3-Chloro-1-phenylpropanol

- b-Chloromethylstyrene

- (S)-(-)-3-Chloro-1-phenyl-1-propanol

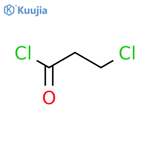

- 3-chloropropanoyl chloride

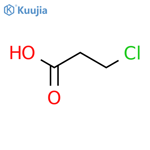

- 3-Chloropropanoic acid

3-Chloropropiophenone Preparation Products

3-Chloropropiophenone サプライヤー

atkchemica

ゴールドメンバー

(CAS:936-59-4)3-Chloropropiophenone

注文番号:CL17075

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:39

価格 ($):discuss personally

3-Chloropropiophenone 関連文献

-

1. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767

-

Youbin Peng,Juan Liu,Chaorong Qi,Gaoqing Yuan,Jiawei Li,Huanfeng Jiang Chem. Commun. 2017 53 2665

-

Mohamed M. Hammouda,Khaled M. Elattar RSC Adv. 2022 12 24681

-

Ji-Ning Zhou,Qiang Fang,Yi-Hu Hu,Li-Yao Yang,Fei-Fei Wu,Lin-Jie Xie,Jing Wu,Shijun Li Org. Biomol. Chem. 2014 12 1009

-

Sonia De Angelis,Maddalena De Renzo,Claudia Carlucci,Leonardo Degennaro,Renzo Luisi Org. Biomol. Chem. 2016 14 4304

-

6. 1,4-Asymmetric reduction of γ-keto sulfoxides bearing the 2,4,6-triisopropylphenyl groupShuichi Nakamura,Masayuki Kuroyanagi,Yoshihiko Watanabe,Takeshi Toru J. Chem. Soc. Perkin Trans. 1 2000 3143

-

Li Qiao,Zhiyuan Luo,Haomin Chen,Pengfei Zhang,Anming Wang,Roger A. Sheldon Chem. Commun. 2023 59 7518

-

Xiaojun Pan,Qiao Liu,Liming Chang,Gaoqing Yuan RSC Adv. 2015 5 51183

-

Jingya Yang,Cai Liu,Hongyan Zhou,Rundong Fan,Ben Ma,Zheng Li Org. Biomol. Chem. 2021 19 5572

-

Sumit Kumar,Gabriella Palma,Shanen Perumal,Mandeep Kaur,Ashona Singh-Pillay,Raghu Raj,Parvesh Singh,Vipan Kumar RSC Adv. 2019 9 42409

936-59-4 (3-Chloropropiophenone) 関連製品

- 868966-41-0(N-(2-methylphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 952107-73-2(Methyl 4-(4,4,4-trifluorobutanoyl)benzoate)

- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)

- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)

- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)

- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)

- 17067-99-1((Bromodichloromethyl)trimethylsilane)

- 1421026-73-4((R)-1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol)

- 87423-60-7(5-chloro-1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:936-59-4)3-Chloropropiophenone

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:936-59-4)3-Chloropropiophenone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ